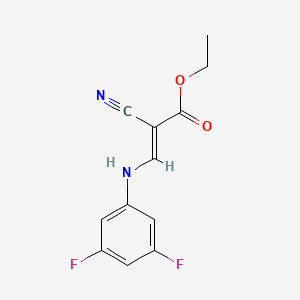

(E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate

Übersicht

Beschreibung

(E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate is an organic compound with the molecular formula C12H10F2N2O2. This compound is characterized by the presence of a cyano group, a difluorophenylamino group, and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate typically involves the reaction of ethyl cyanoacetate with 3,5-difluoroaniline under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the ethyl cyanoacetate reacts with the amine group of 3,5-difluoroaniline to form the desired product. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control helps in maintaining consistent reaction conditions and improving the overall efficiency of the process.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester and cyano groups undergo hydrolysis under acidic or alkaline conditions.

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Ester Hydrolysis | NaOH (aq.), reflux | 2-cyano-3-(3,5-difluorophenylamino)acrylic acid | Complete conversion observed at 80°C. |

| Cyano Hydrolysis | H₂SO₄ (conc.), H₂O, heat | Amide or carboxylic acid derivatives | Partial hydrolysis to amide intermediates reported. |

Reduction Reactions

The cyano group and acrylate double bond are susceptible to reduction.

Nucleophilic Additions

The α,β-unsaturated acrylate system participates in Michael additions.

Electrophilic Aromatic Substitution

The 3,5-difluorophenylamino group directs electrophilic attacks to specific positions.

Cyclization Reactions

Intramolecular reactions form heterocyclic systems.

Stability and Degradation

The compound undergoes photodegradation and thermal decomposition.

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (λ = 254 nm) | Cleavage of acrylate double bond | 4.2 hours |

| 150°C, inert atmosphere | Decarboxylation | 30 minutes |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structures showed inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The incorporation of the difluorophenyl group enhances the compound's potency against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A recent study demonstrated that this compound and its analogs exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Material Science

Polymerization Applications

this compound is used as a monomer in the synthesis of polymers. Its ability to undergo radical polymerization makes it suitable for producing high-performance materials with enhanced thermal stability and mechanical properties. Research has shown that polymers derived from this compound can be utilized in coatings, adhesives, and composite materials .

Nanocomposites

In the field of nanotechnology, this compound serves as a precursor for creating nanocomposites. When combined with nanoparticles, it leads to materials with improved electrical conductivity and thermal properties. Studies have reported that incorporating this compound into nanocomposite matrices enhances their application in electronic devices and sensors .

Organic Synthesis

Building Block for Synthesis

The compound acts as an important building block in organic synthesis, particularly in the formation of complex molecules through Knoevenagel condensation reactions. Its versatility allows chemists to modify the structure to create various derivatives with tailored properties for specific applications .

Case Study: Synthesis of Heterocycles

A notable case study involved using this compound in synthesizing nitrogen-containing heterocycles. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's utility in developing pharmaceutical agents .

Wirkmechanismus

The mechanism of action of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-cyano-3,3-diphenylacrylate: Another compound with a similar structure but different substituents on the aromatic ring.

Ethyl 2-cyano-3-(4-fluorophenylamino)acrylate: Similar structure with a single fluorine substituent.

Uniqueness

(E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Biologische Aktivität

(E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate is a compound with considerable potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Overview

- Molecular Formula : C12H10F2N2O2

- Molar Mass : 252.22 g/mol

- CAS Number : 541505-10-6

- Density : 1.326 g/cm³ (predicted)

- Boiling Point : 326.8 °C (predicted)

- pKa : -3.25 (predicted)

This compound is characterized by a cyano group, a difluorophenylamino group, and an ethyl ester group. Its unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor interactions.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with 3,5-difluoroaniline through a Knoevenagel condensation mechanism. The reaction conditions often include:

- Reagents : Sodium ethoxide or potassium carbonate as bases.

- Temperature : Elevated temperatures to facilitate condensation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound can bind to the active or allosteric sites of enzymes, thereby inhibiting their activity. This can prevent substrate binding and subsequent catalysis.

- Receptor Modulation : It can interact with various receptors, modulating signal transduction pathways that lead to diverse biological effects.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study highlighted its potential as an inhibitor of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

| Study | Findings |

|---|---|

| Demonstrated cytotoxic effects on various cancer cell lines with IC50 values in the low micromolar range. | |

| Induced apoptosis in breast cancer cells via mitochondrial pathways. |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes:

| Enzyme Target | Activity | IC50 Value |

|---|---|---|

| HIV-1 Integrase | Significant inhibition observed | 0.19 µM |

| Protein Kinase | Moderate inhibition | 1.77 µM |

These findings suggest that the compound may serve as a lead structure for developing new therapeutic agents targeting these enzymes.

Case Studies

-

Case Study on Antiviral Activity :

A recent study evaluated the antiviral properties of this compound against HIV-1 integrase inhibitors. Results showed promising efficacy with low micromolar concentrations required for significant inhibition . -

Case Study on Anticancer Effects :

Another investigation focused on the compound's effects on various cancer types, revealing that it not only inhibited cell growth but also triggered apoptotic pathways in vitro .

Eigenschaften

IUPAC Name |

ethyl (E)-2-cyano-3-(3,5-difluoroanilino)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8(6-15)7-16-11-4-9(13)3-10(14)5-11/h3-5,7,16H,2H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMQPVALOWKRKZ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC(=CC(=C1)F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/NC1=CC(=CC(=C1)F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.